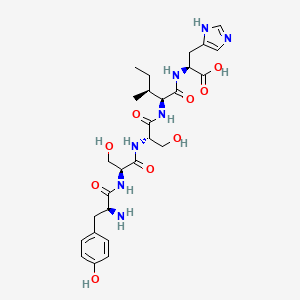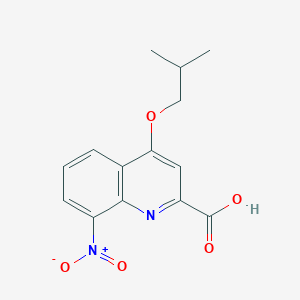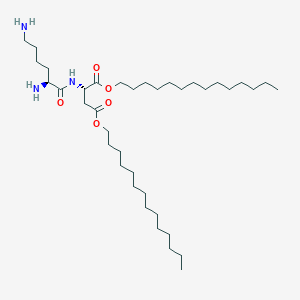
Ditetradecyl L-lysyl-L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditetradecyl L-lysyl-L-aspartate is a synthetic compound that belongs to the class of amino acid-based cationic lipidsThe structure of this compound includes a lysine head group and two tetradecyl (14-carbon) hydrophobic chains, making it amphiphilic and suitable for forming liposomal assemblies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ditetradecyl L-lysyl-L-aspartate typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of lysine and aspartate are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected lysine is coupled with aspartate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild conditions to yield the desired product.
Attachment of Hydrophobic Chains: The tetradecyl chains are attached to the lysine head group through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ditetradecyl L-lysyl-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the lysine head group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further applications in research and industry .
Wissenschaftliche Forschungsanwendungen
Ditetradecyl L-lysyl-L-aspartate has a wide range of applications in scientific research:
Gene Delivery: It is used as a cationic lipid in liposomal formulations for the delivery of plasmid DNA, siRNA, and other genetic materials into cells.
Drug Delivery: The compound is employed in the formulation of liposomes for the delivery of anticancer drugs and other therapeutic agents.
Biological Studies: It is used in studies related to cell membrane interactions, intracellular trafficking, and gene expression.
Industrial Applications: The compound is utilized in the development of novel biomaterials and nanomedicine.
Wirkmechanismus
Ditetradecyl L-lysyl-L-aspartate exerts its effects through the following mechanisms:
Formation of Liposomal Assemblies: The amphiphilic nature of the compound allows it to form stable liposomal assemblies that can encapsulate genetic materials or drugs.
Interaction with Cell Membranes: The cationic head group interacts with the negatively charged cell membranes, facilitating the uptake of the liposomal contents into the cells.
Intracellular Release: Once inside the cells, the liposomes release their contents, allowing the genetic materials or drugs to exert their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Ditetradecyl-N-lysyl-L-glutamate: Similar structure with glutamate instead of aspartate.
1,5-Ditetradecyl-N-arginyl-L-glutamate: Similar structure with arginine and glutamate.
Uniqueness
Ditetradecyl L-lysyl-L-aspartate is unique due to its specific combination of lysine and aspartate, which provides distinct physicochemical properties and biological activities. Its ability to form stable liposomal assemblies and efficient gene delivery systems sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
794489-96-6 |
|---|---|
Molekularformel |
C38H75N3O5 |
Molekulargewicht |
654.0 g/mol |
IUPAC-Name |
ditetradecyl (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioate |
InChI |
InChI=1S/C38H75N3O5/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-45-36(42)33-35(41-37(43)34(40)29-25-26-30-39)38(44)46-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39-40H2,1-2H3,(H,41,43)/t34-,35-/m0/s1 |
InChI-Schlüssel |
AJOVHKRJQWSZLE-PXLJZGITSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCCCCCCCC)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCC)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine](/img/structure/B14219028.png)
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
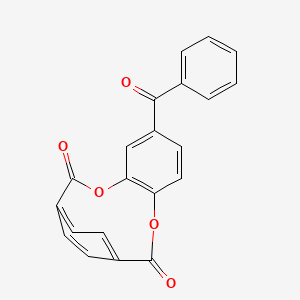
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)
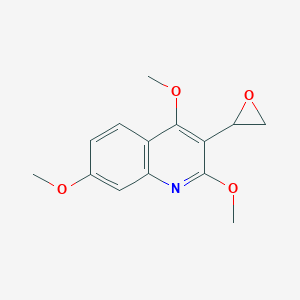
![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
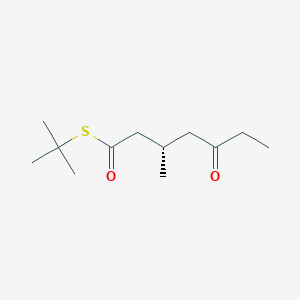
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
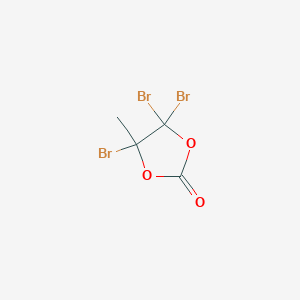
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
